Cas no 2248182-79-6 ((3S)-3-(morpholin-4-yl)azepane)

(3S)-3-(morpholin-4-yl)azepane structure
2248182-79-6 structure
Product Name:(3S)-3-(morpholin-4-yl)azepane
CAS No:2248182-79-6
MF:C10H20N2O
MW:184.278602600098
CID:6270750
PubChem ID:28472386
Update Time:2025-07-23

(3S)-3-(morpholin-4-yl)azepane Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(morpholin-4-yl)azepane
    • EN300-6497572
    • 2248182-79-6
    • Inchi: 1S/C10H20N2O/c1-2-4-11-9-10(3-1)12-5-7-13-8-6-12/h10-11H,1-9H2/t10-/m0/s1
    • InChI Key: XGTXQKNMJUOTJV-JTQLQIEISA-N
    • SMILES: O1CCN(CC1)[C@@H]1CNCCCC1

Computed Properties

  • Exact Mass: 184.157563266g/mol
  • Monoisotopic Mass: 184.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 24.5Ų

(3S)-3-(morpholin-4-yl)azepane Pricemore >>

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Additional information on (3S)-3-(morpholin-4-yl)azepane

Introduction to (3S)-3-(morpholin-4-yl)azepane (CAS No. 2248182-79-6)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. Among these, (3S)-3-(morpholin-4-yl)azepane (CAS No. 2248182-79-6) stands out as a compound of significant interest due to its unique structural properties and potential biological activities. This introduction delves into the compound's chemical characteristics, its significance in contemporary research, and its implications for future therapeutic applications.

The molecular structure of (3S)-3-(morpholin-4-yl)azepane consists of an azepane ring substituted with a morpholine moiety at the 3-position. This configuration imparts distinct stereochemical and electronic properties to the molecule, making it a valuable scaffold for drug design. The presence of the chiral center at the 3-position allows for the synthesis of enantiomerically pure forms, which is crucial in medicinal chemistry for optimizing pharmacological profiles and minimizing side effects.

In recent years, there has been growing interest in the development of small molecules that can modulate neurological pathways. The azepane core is known for its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission. The morpholine substituent further enhances the compound's potential by introducing hydrophilicity and improving solubility, which are critical factors for drug bioavailability and efficacy.

Current research indicates that derivatives of azepane have shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that certain azepane-based compounds can inhibit acetylcholinesterase, an enzyme implicated in cognitive decline. The incorporation of a morpholine group into these structures has been found to enhance binding affinity and selectivity, making (3S)-3-(morpholin-4-yl)azepane a compelling candidate for further investigation.

The stereochemistry of (3S)-3-(morpholin-4-yl)azepane is particularly noteworthy, as the S-configured enantiomer has been shown to exhibit superior biological activity compared to its R-isomer. This phenomenon is often observed in chiral drugs, where the spatial arrangement of atoms significantly influences receptor binding and metabolic stability. The synthesis of enantiomerically pure (3S)-3-(morpholin-4-yl)azepane requires sophisticated methodologies, including asymmetric catalysis and chiral resolution techniques, which are areas of active research in synthetic organic chemistry.

Advances in computational chemistry have also played a crucial role in understanding the interactions between (3S)-3-(morpholin-4-yl)azepane and biological targets. Molecular modeling studies have revealed that this compound can bind to specific pockets on proteins and receptors with high precision. These insights have guided the design of novel analogs with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration and prolonged half-life.

The potential applications of (3S)-3-(morpholin-4-yl)azepane extend beyond neurological disorders. Preliminary studies suggest that this compound may have anti-inflammatory and analgesic effects, making it a candidate for treating conditions like rheumatoid arthritis and chronic pain syndromes. Additionally, its structural features make it a versatile scaffold for developing kinase inhibitors, which are widely used in cancer therapy.

In conclusion, (3S)-3-(morpholin-4-yl)azepane (CAS No. 2248182-79-6) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Ongoing research continues to uncover new therapeutic possibilities for this compound, underscoring its importance in drug discovery efforts. As our understanding of molecular interactions deepens, compounds like (3S)-3-(morpholin-4-yl)azepane are poised to play a crucial role in developing next-generation therapeutics.

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